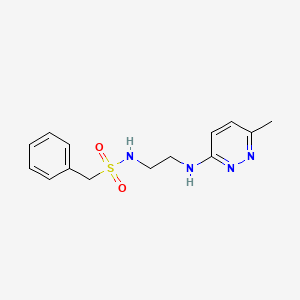

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . These compounds are prepared in 2-ethoxy ethanol. Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives . Another method involves the use of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group, an aminoethyl group, and a phenylmethanesulfonamide group. The exact structure can be determined using spectral (IR, 1 H NMR, and Mass spectra) studies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.29 and a molecular formula of C8H14N4O2S. Further properties can be determined using various analytical techniques.科学的研究の応用

Heterocyclic Compound Synthesis

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides : A study by Rozentsveig et al. (2013) discusses the synthesis of heterocyclic sulfonamides through a one-pot reaction involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to nucleophilic addition products. These products are then easily cyclized to form imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides. This study highlights the versatility of sulfonamides in synthesizing complex heterocyclic compounds (Rozentsveig et al., 2013).

Drug Metabolism and Biocatalysis

Application of Biocatalysis to Drug Metabolism : A publication by Zmijewski et al. (2006) demonstrates the use of Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the role of microbial biocatalysis in drug metabolism studies. This approach enables the generation of significant quantities of metabolites for further structural characterization, providing insights into the metabolic pathways of sulfonamide drugs (Zmijewski et al., 2006).

Antimicrobial and Anticancer Activity

Synthesis and Antimicrobial Activity of Sulfonamides : Gein et al. (2006) investigated the antimicrobial properties of various sulfonamide derivatives, including 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. This study signifies the potential of sulfonamide compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Gein et al., 2006).

Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drug : Research by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives and their potential application as COVID-19 therapeutics. Through computational calculations and molecular docking studies, this work assesses the reactivity and efficacy of sulfonamides against malaria and COVID-19, highlighting the broad therapeutic potential of these compounds (Fahim & Ismael, 2021).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Based on its structural similarity to pyrrolopyrazine derivatives, it may influence a variety of pathways related to the biological activities mentioned above .

Result of Action

Given its structural similarity to pyrrolopyrazine derivatives, it may have a range of effects consistent with the biological activities of these compounds .

特性

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-12-7-8-14(18-17-12)15-9-10-16-21(19,20)11-13-5-3-2-4-6-13/h2-8,16H,9-11H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUIXRIHTLNQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2980120.png)

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)

![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)

![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![2-[(4-{[(2-Ethylphenyl)amino]sulfonyl}phenyl)methyl]benzo[c]azoline-1,3-dione](/img/structure/B2980133.png)